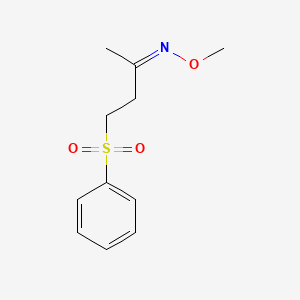

4-(苯磺酰基)-2-丁酮 O-甲基肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(phenylsulfonyl)-2-butanone O-methyloxime” is a type of oxime ester . Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as the efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .

Synthesis Analysis

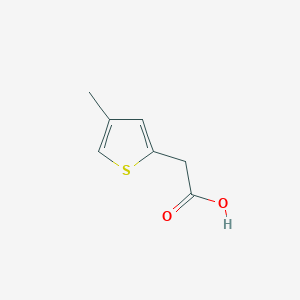

Oxime esters can be synthesized from a simple reaction of easily available oximes with an acyl halide or anhydride . They show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . In cyclization reactions, oxime esters act as both internal oxidants and a precursor which participates in the framework of the final product .Molecular Structure Analysis

Oxime esters have a general formula RR’C=N−OH, where R is an organic side-chain and R’ may be hydrogen, forming an aldoxime, or another organic group, forming a ketoxime . O-substituted oximes form a closely related family of compounds .Chemical Reactions Analysis

Oxime esters are known for their high reaction activities in the N–O bond cleavage involved in organic transformation . The N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .Physical And Chemical Properties Analysis

Oximes have three characteristic bands in the infrared spectrum, whose wavelengths corresponding to the stretching vibrations of its three types of bonds: 3600 cm −1 (O−H), 1665 cm −1 (C=N) and 945 cm −1 (N−O) . In aqueous solution, aliphatic oximes are 10 2 - to 10 3 -fold more resistant to hydrolysis than analogous hydrazones .科学研究应用

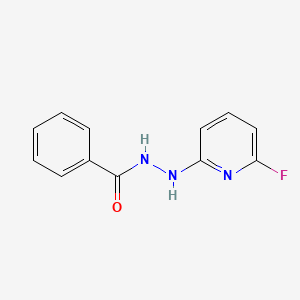

- JNK Inhibitors : Some oximes have anti-inflammatory properties and may serve as potential therapeutics for autoimmune inflammatory disorders, including rheumatoid arthritis .

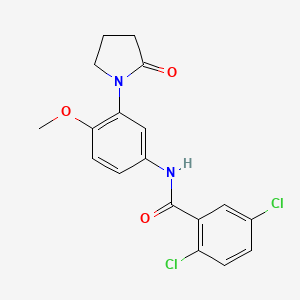

- Activity : These compounds demonstrated moderate inhibition of NCI-60 human cancer cell growth in vitro, suggesting their potential as EGFR kinase inhibitors .

Organophosphate Antidotes

Cephalosporin Antibiotics

Anti-Inflammatory Potential

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Other Biological Activities

作用机制

Target of Action

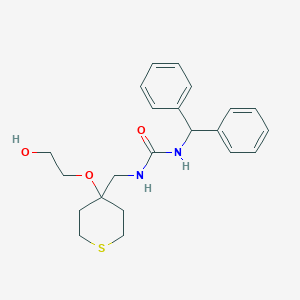

Oximes, a class of compounds to which this compound belongs, are known to interact with a wide range of targets, including enzymes and receptors .

Mode of Action

Oximes, in general, are known for their ability to undergo dynamic exchange reactions, particularly under acid catalysis . This dynamic behavior could potentially influence the interaction of 4-(phenylsulfonyl)-2-butanone O-methyloxime with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(phenylsulfonyl)-2-butanone O-methyloxime. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interactions with its targets and its overall stability .

未来方向

Oxime esters, including “4-(phenylsulfonyl)-2-butanone O-methyloxime”, have gained great attention in the last decade due to their versatile applications in the synthesis of various heterocycle scaffolds . They are expected to continue playing a significant role in the field of heterocyclic chemistry .

属性

IUPAC Name |

(Z)-4-(benzenesulfonyl)-N-methoxybutan-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-10(12-15-2)8-9-16(13,14)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3/b12-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCASSGSJMWIVLG-BENRWUELSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)CCS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OC)/CCS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2571408.png)

![N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2571410.png)

![N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2571412.png)

![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2571417.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2571418.png)

![4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B2571429.png)